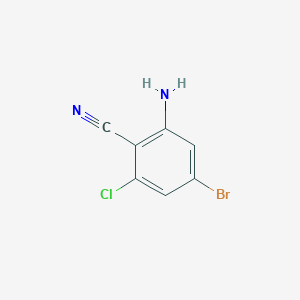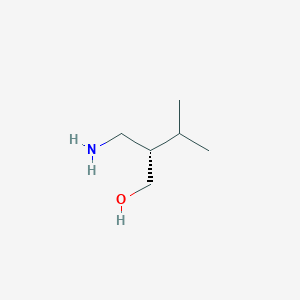
(S)-2-(aminomethyl)-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(aminomethyl)-3-methylbutan-1-ol is a chiral organic compound with the molecular formula C6H15NO It is an amino alcohol, which means it contains both an amine group (-NH2) and a hydroxyl group (-OH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing (S)-2-(aminomethyl)-3-methylbutan-1-ol is through reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For example, the reaction of 3-methylbutanal with ammonia or a primary amine in the presence of a hydrogenation catalyst can yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic reductive amination using molecular hydrogen. This method is highly valued for its efficiency and cost-effectiveness. The process typically employs homogeneous or heterogeneous catalysts to facilitate the reaction between carbonyl compounds and amines .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(aminomethyl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an alkylamine.
Substitution: The major products are substituted alcohols or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-(aminomethyl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products .
Wirkmechanismus
The mechanism by which (S)-2-(aminomethyl)-3-methylbutan-1-ol exerts its effects depends on its specific application. In biochemical pathways, the compound may act as a substrate or inhibitor of enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved can vary widely, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminocoumarin: An amino compound with applications in organic synthesis and medicinal chemistry.
Phosphorus-containing aminocarboxylic acids: Compounds with similar functional groups used in various chemical reactions.
Muscimol: A psychoactive compound with an aminomethyl group, found in certain mushrooms.
Uniqueness
(S)-2-(aminomethyl)-3-methylbutan-1-ol is unique due to its specific chiral structure and the presence of both an amine and a hydroxyl group
Eigenschaften
Molekularformel |
C6H15NO |
|---|---|
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
(2S)-2-(aminomethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
JUZQUSSFETVSOF-LURJTMIESA-N |
Isomerische SMILES |
CC(C)[C@@H](CN)CO |
Kanonische SMILES |
CC(C)C(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


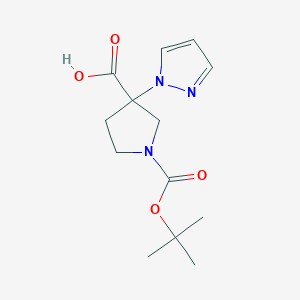
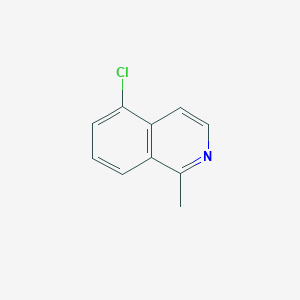
![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
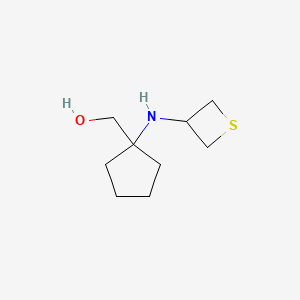
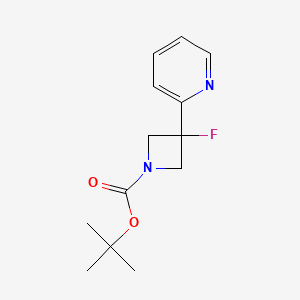
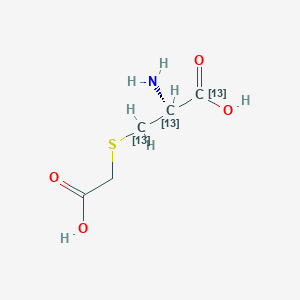
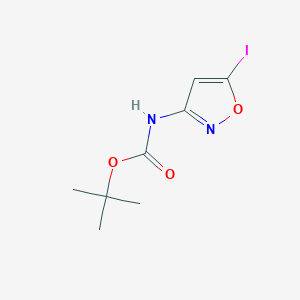
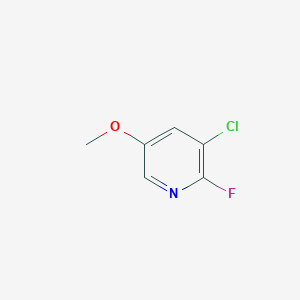
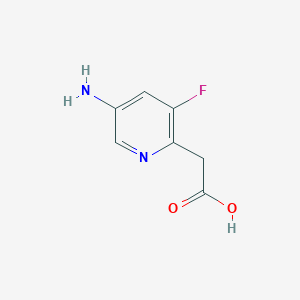
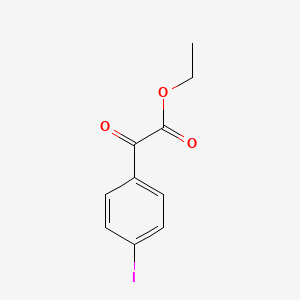
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
